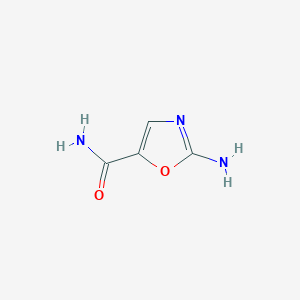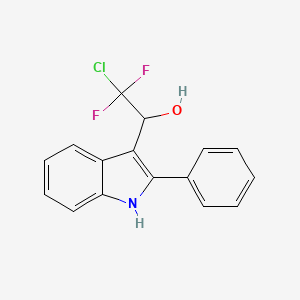
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol, also known as C2F2I, is an organofluorine compound with a wide range of applications in scientific research. C2F2I is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material for the synthesis of a variety of organofluorine compounds. C2F2I is a highly versatile compound with a wide range of applications in research and industry.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol is an example of chiral alcohols which are crucial intermediates in organic synthesis. A practical enzymatic process has been developed for the synthesis of similar chiral alcohols, utilizing ketoreductase (KRED) for the bioreduction of ketones to their corresponding chiral alcohols. This process demonstrates high conversion and enantioselectivity, offering an environmentally friendly and efficient method for producing such compounds (Guo et al., 2017).
Optical Resolution
The optical resolution of racemic compounds is a key step in the preparation of enantiomerically pure substances. Techniques such as lipase-catalyzed enantioselective acetylation have been applied to similar compounds, achieving high enantioselectivity and providing a method for separating and synthesizing enantiomerically enriched alcohols (Kato et al., 1995).
Coordination Chemistry
Compounds containing fluorine atoms, similar to this compound, often exhibit unique reactivity and coordination properties. Studies have explored the coordination chemistry of such compounds, revealing complex structures and interactions that could be useful in designing new materials or catalysts (Tikhonova et al., 2009).
Synthesis of Liquid Crystalline Polysiloxanes
Fluorinated monomers, derived from similar chiral alcohols, have been synthesized and used in the production of side chain liquid crystalline polysiloxanes. These materials exhibit high smectogen properties and are influenced by the nature of the mesogenic core, indicating potential applications in advanced materials science (Bracon et al., 2000).
Biotransformation
Biotransformation using microbial cells offers a sustainable method for the synthesis of chiral intermediates. Strains capable of catalyzing the asymmetric reduction of ketones to chiral alcohols, similar to this compound, have been isolated, demonstrating high enantioselectivity and providing an efficient route for the production of pharmaceutical intermediates (Miao et al., 2019).
Propiedades
IUPAC Name |
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO/c17-16(18,19)15(21)13-11-8-4-5-9-12(11)20-14(13)10-6-2-1-3-7-10/h1-9,15,20-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREZQAIEYAIZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C(F)(F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



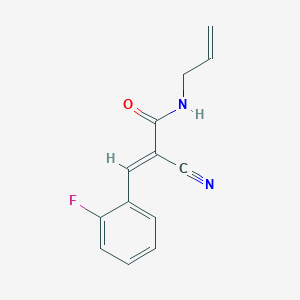

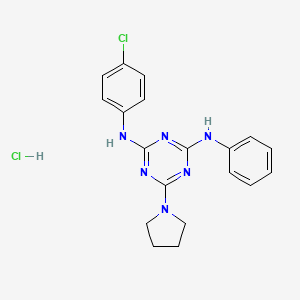
![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2998539.png)
![N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2998540.png)
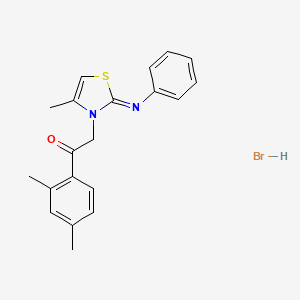
![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2998543.png)
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2998546.png)
![{6-Chloro-4-[(3-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2998549.png)
![6-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2998550.png)

